alpha-CEHC glucuronide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
477200-36-5 |
|---|---|
Molecular Formula |
C22H30O10 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2S)-2-(2-carboxyethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H30O10/c1-9-10(2)18-12(5-7-22(4,32-18)8-6-13(23)24)11(3)17(9)30-21-16(27)14(25)15(26)19(31-21)20(28)29/h14-16,19,21,25-27H,5-8H2,1-4H3,(H,23,24)(H,28,29)/t14-,15-,16+,19-,21+,22-/m0/s1 |
InChI Key |
MWDYOFPRWKTECC-XOIOWARXSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC(=O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCC(=O)O)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of α Carboxyethylhydroxychroman Glucuronide
Initial Conversion of α-Tocopherol to α-Carboxyethylhydroxychroman
The transformation of α-tocopherol into α-CEHC is a multi-step process initiated in the liver. This conversion involves the oxidative degradation of the phytyl side chain of α-tocopherol, while the chromanol ring remains intact. researchgate.netwjgnet.com
Role of Cytochrome P450 Enzymes in ω-Hydroxylation
The catabolism of α-tocopherol commences with ω-hydroxylation, a reaction that introduces a hydroxyl group at the terminal carbon (C-13) of the isoprenoid side chain. researchgate.netnih.gov This initial and rate-limiting step is catalyzed by specific enzymes belonging to the cytochrome P450 (CYP) superfamily. rsc.org
Research has identified CYP4F2 as the primary enzyme responsible for the ω-hydroxylation of tocopherols (B72186) in human liver microsomes. researchgate.netnih.govresearchgate.net Functional analyses of recombinant human liver P450 enzymes have shown that tocopherol-ω-hydroxylase activity is specifically associated with CYP4F2. nih.govresearchgate.net This enzyme exhibits a higher catalytic activity for γ-tocopherol compared to α-tocopherol, which may contribute to the preferential retention of α-tocopherol in the body. nih.govresearchgate.net Another cytochrome P450 enzyme, CYP3A4, has also been implicated in the metabolism of tocopherols, appearing to act preferentially on α-tocopherol. wjgnet.comrsc.org The process is NADPH-dependent and leads to the formation of 13'-hydroxy-α-tocopherol. nih.govresearchgate.net
β-Oxidation Pathway in Side-Chain Shortening
Following ω-hydroxylation, the newly formed 13'-hydroxy-α-tocopherol undergoes further oxidation to a carboxylic acid, 13'-carboxy-α-tocopherol. nih.gov This intermediate is then activated to its coenzyme A (CoA) ester, priming it for sequential degradation of the side chain through a β-oxidation pathway. nih.gov
This process involves a series of enzymatic reactions that shorten the phytyl tail by removing two- or three-carbon units in each cycle. researchgate.netnih.gov The β-oxidation of the tocopherol side chain is thought to occur in both peroxisomes and mitochondria. nih.govmdpi.com The initial cycles, dealing with the longer side-chain, are suggested to take place in peroxisomes, while the final cycles are completed in the mitochondria. nih.gov This step-wise shortening ultimately results in the formation of α-CEHC, a metabolite with a shortened, carboxylated side chain. researchgate.netresearchgate.net
Glucuronidation of α-Carboxyethylhydroxychroman
To facilitate its excretion from the body, the water-soluble metabolite α-CEHC undergoes a phase II conjugation reaction known as glucuronidation. researchgate.netwikipathways.org This process increases the polarity of α-CEHC, making it more readily excretable in urine. nih.gov
UDP-Glucuronosyltransferase (UGT) Activity in Conjugation
The enzymatic reaction of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govreactome.org UGTs are a diverse group of membrane-bound enzymes primarily located in the endoplasmic reticulum of liver cells, but also found in other tissues. nih.govwikipedia.org These enzymes are crucial for the metabolism of a wide array of endogenous and xenobiotic compounds. nih.govresearchgate.net While the specific UGT isoforms responsible for the glucuronidation of α-CEHC have not been definitively identified, the UGT1A family is known to be involved in the conjugation of various metabolites. nih.govfrontiersin.org For instance, UGT1A1 and UGT1A10 have been implicated in the conjugation of other chromanol metabolites. nih.gov
Uridine (B1682114) Diphosphate (B83284) Glucuronic Acid (UDPGA) as a Cosubstrate
The process of glucuronidation requires an activated form of glucuronic acid, which is supplied by the cosubstrate uridine diphosphate glucuronic acid (UDPGA). nih.govresearchgate.net UDPGA is synthesized in the cytoplasm from glucose-1-phosphate. nih.gov The transport of UDPGA into the endoplasmic reticulum, where UGTs are located, is an essential step for the conjugation reaction to occur. nih.gov Nucleotide sugar transporters, such as SLC35B1, play a significant role in this transport process. nih.gov
Mechanisms of Glucuronide Linkage
During the glucuronidation of α-CEHC, the glucuronic acid moiety from UDPGA is transferred to the hydroxyl group on the chromanol ring of α-CEHC. nih.gov This reaction results in the formation of an O-ether glucuronide linkage. nih.gov The resulting compound, α-CEHC glucuronide, is a more polar and water-soluble conjugate. nih.gov This increased hydrophilicity facilitates its elimination from the body, primarily through the urine. nih.gov The formation of α-CEHC glucuronide represents the final step in the metabolic cascade that transforms the lipid-soluble α-tocopherol into an excretable, water-soluble end-product.
Identification of Other Conjugates of α-Carboxyethylhydroxychroman
While glucuronidation is a primary metabolic route for α-CEHC, recent advances in mass spectrometry-based metabolomics have led to the discovery of several other novel conjugates in both human and animal models. nih.gov These findings indicate a more complex metabolic fate for α-CEHC than previously understood.
Glycine (B1666218) Conjugates of α-CEHC
Novel urinary metabolites of α-tocopherol, including α-CEHC conjugated with glycine, have been identified in both humans and mice. nih.govrsc.orgwjgnet.com The formation of α-CEHC glycine involves the conjugation of the amino acid glycine to the carboxylic acid group of α-CEHC. This metabolic pathway represents an alternative to glucuronidation and sulfation for the excretion of this vitamin E metabolite. In a study involving human volunteers, α-CEHC glycine was detected in the urine of 90% of participants following α-tocopherol supplementation, highlighting its relevance as a metabolic product. nih.gov
Taurine (B1682933) Conjugates of α-CEHC
Similar to glycine conjugation, α-CEHC can also be conjugated with taurine. nih.govrsc.orgwjgnet.com Taurine, an amino sulfonic acid, reacts with the carboxylic acid group of α-CEHC to form a taurine conjugate. This metabolite has also been discovered in the urine of both humans and mice. nih.gov Following α-tocopherol supplementation in humans, α-CEHC taurine was found in the urine of 70% of the subjects, indicating interindividual variation in this metabolic pathway. nih.gov
Glutamine Conjugates of α-CEHC
The conjugation of α-CEHC with glutamine has also been reported, although its detection has so far been limited to mice. nih.govrsc.orgwjgnet.com In a study where mice were directly administered α-CEHC, a glutamine conjugate was identified as a urinary metabolite. nih.gov This suggests a species-specific metabolic pathway for α-CEHC detoxification and elimination.
Glycine Glucuronide Conjugates of α-CEHC
A dually conjugated metabolite, α-CEHC glycine glucuronide, has been identified, representing a more complex metabolic product. nih.govrsc.orgwjgnet.com In this conjugate, it is presumed that after the initial conjugation of glycine to the carboxylic acid group of α-CEHC, a glucuronic acid molecule is subsequently attached to the hydroxyl group on the chromanol ring via an O-ether linkage. nih.gov This novel metabolite has been detected in the urine of both humans and mice, further expanding the known metabolic pathways of vitamin E. nih.gov
| Conjugate | Detected In | Reference |
| α-CEHC glycine | Human, Mouse | nih.govrsc.orgwjgnet.com |
| α-CEHC taurine | Human, Mouse | nih.govrsc.orgwjgnet.com |
| α-CEHC glutamine | Mouse | nih.govrsc.orgwjgnet.com |
| α-CEHC glycine glucuronide | Human, Mouse | nih.govrsc.orgwjgnet.com |
Comparative Metabolic Routes: Glucuronidation Versus Sulfation
Glucuronidation and sulfation are two major phase II conjugation pathways that facilitate the elimination of xenobiotics and endogenous compounds, including vitamin E metabolites. Both processes increase the water solubility of α-CEHC, but their relative importance can vary depending on the species and physiological conditions.
In humans, glucuronidation appears to be a more predominant pathway for α-CEHC excretion compared to sulfation. nih.govresearchgate.net This is attributed to the high activity of the hepatic enzyme UDP-glucuronyltransferase. nih.gov Studies have shown that in humans, the majority of CEHCs are excreted in the urine as glucuronides, although sulfated conjugates are also present. wjgnet.com One study reported that about one-third of the α-CEHC circulating in human blood is in the form of a glucuronide conjugate. nih.gov In children with type 1 diabetes, the urinary concentrations of glucuronide metabolites of α-tocopherol were found to be greater than those of the sulfates. nih.gov
Conversely, in rats, sulfation appears to be a more dominant metabolic route for CEHC. researchgate.netnih.gov It has been reported that δ-CEHC sulfate (B86663) is the major conjugate excreted in rat urine. plos.org Furthermore, studies have shown that in rats, the excretion of CEHC as sulfate is higher than as glucuronide. researchgate.net
The choice between glucuronidation and sulfation can also be influenced by the specific vitamer. For instance, while α-CEHC is primarily glucuronidated in humans, studies on other tocopherol forms and their metabolites might reveal different patterns. The interplay between these two pathways is crucial for the efficient detoxification and excretion of vitamin E metabolites.
| Conjugation Pathway | Predominance in Humans | Predominance in Rats | Key Enzymes | Reference |
| Glucuronidation | Major pathway | Minor pathway | UDP-glucuronosyltransferases (UGTs) | wjgnet.comnih.govresearchgate.net |
| Sulfation | Minor pathway | Major pathway | Sulfotransferases (SULTs) | researchgate.netnih.govplos.org |
Analytical Methodologies for α Carboxyethylhydroxychroman Glucuronide
Advanced Chromatographic Techniques
Chromatography is fundamental to the analysis of α-CEHC glucuronide, allowing for its separation from a complex mixture of other metabolites and endogenous compounds present in biological samples. Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are the most prominently utilized techniques.
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC systems, known for their high resolution and rapid analysis times, are frequently employed in the study of α-CEHC glucuronide. When coupled with mass spectrometry, UPLC provides a powerful platform for metabolomics research. In such studies, UPLC is used to separate metabolites from biological fluids like urine and serum before they are introduced into the mass spectrometer for detection and identification. nih.govnih.gov For instance, UPLC coupled with electrospray ionization time-of-flight mass spectrometry (UPLC-ESI-TOFMS) has been instrumental in analyzing the urinary and serum metabolomes to uncover novel vitamin E metabolites, including α-CEHC glucuronide conjugates. nih.govresearchgate.net
A typical UPLC method might utilize a C18 reversed-phase column for separation. metabolomexchange.orgnih.gov The mobile phase often consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid or perfluoropentanoic acid to improve chromatographic peak shape and ionization efficiency. metabolomexchange.org
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC has been a cornerstone in the analysis of vitamin E metabolites for many years. nih.govebi.ac.uk Similar to UPLC, HPLC separates compounds based on their interaction with a stationary phase, but typically with longer run times and lower resolution compared to UPLC. HPLC methods for α-CEHC glucuronide often use reversed-phase columns and are coupled with various detectors, including mass spectrometers (LC-MS). researchgate.netacs.org
In some applications, a hydrolysis step using acid (like HCl) or enzymes (like β-glucuronidase) is performed prior to HPLC analysis. nih.govresearchgate.net This step cleaves the glucuronide moiety, allowing for the measurement of total α-CEHC (both free and conjugated forms). However, it's important to note that interfering substances in biological samples can inhibit the enzymatic hydrolysis reaction, potentially leading to an underestimation of the conjugated metabolite. rsc.org
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is the definitive method for the detection and structural characterization of α-CEHC glucuronide due to its high sensitivity and specificity. Various ionization sources and mass analyzers are used to obtain detailed information about the metabolite.
Electrospray Ionization (ESI) Modes in Mass Spectrometry
Electrospray ionization (ESI) is the most common ionization technique for analyzing polar, thermally labile molecules like α-CEHC glucuronide. It can be operated in both positive and negative ion modes.
Negative Ion Mode (ESI-): In negative ion mode, α-CEHC glucuronide readily forms a stable deprotonated molecule, [M-H]⁻. acs.org This ion is often very intense and is frequently used for quantification due to the high sensitivity it provides. mdpi.com The fragmentation of this ion can yield characteristic product ions of the glucuronide moiety. nih.gov
Positive Ion Mode (ESI+): In positive ion mode, α-CEHC glucuronide can be detected as a protonated molecule, [M+H]⁺, or as an adduct with ions present in the mobile phase, such as an ammonium (B1175870) adduct, [M+NH₄]⁺. acs.org Fragmentation of the protonated molecule in positive ion mode can provide specific structural information. nih.gov
The choice between positive and negative ion mode often depends on the specific analytical goals, such as the desired sensitivity and the need to differentiate between isomers.
Triple-Quadrupole Mass Spectrometry (TQ-MS) for Quantification
Triple-quadrupole mass spectrometry (TQ-MS) is the gold standard for targeted quantification of metabolites due to its high selectivity and sensitivity. mdpi.comnih.gov This technique operates in multiple-reaction monitoring (MRM) mode, where the first quadrupole selects the precursor ion (the molecular ion of α-CEHC glucuronide), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific product ion. frontiersin.org This process significantly reduces chemical noise and enhances the signal-to-noise ratio.
The specific precursor-to-product ion transitions are unique to the target analyte, ensuring high specificity. For example, a transition for an α-CEHC glucuronide might involve the deprotonated molecule as the precursor and a fragment ion from the glucuronic acid moiety as the product. nih.gov The use of an internal standard is also common in TQ-MS methods to ensure accuracy and precision.
Table 1: Selected MRM Transitions for Vitamin E Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| α-CEHC ether glucuronide | 455.2 | 279.2 | ESI+ |
| α-CEHC acyl glucuronide | 453.2 | 233.2 | ESI- |
| α-CEHC sulfate (B86663) | 359.1 | 245.1 | ESI+ |
| γ-CEHC Glucuronide | 453.0 | 112.8 | ESI- |
Data sourced from multiple research findings. nih.govnih.gov
Time-of-Flight (TOF) Mass Spectrometry in Metabolomics
Time-of-flight (TOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that is particularly valuable in untargeted metabolomics studies. nih.govnih.gov Unlike TQ-MS, which targets specific known compounds, TOF-MS acquires full-scan mass spectra with high mass accuracy, allowing for the identification of unknown compounds in a sample. aacrjournals.org
When coupled with UPLC and ESI (UPLC-ESI-TOFMS), this technique has been successfully used to identify novel vitamin E metabolites, including previously uncharacterized glucuronide conjugates of α-CEHC and its derivatives. nih.govnih.govresearchgate.net The high mass accuracy of TOF-MS allows for the determination of the elemental composition of an unknown ion, which is a critical step in its identification. Subsequent tandem mass spectrometry (MS/MS) experiments can then be performed to elucidate the structure of the newly discovered metabolite.
Table 2: Analytical Instrumentation for α-CEHC Glucuronide Analysis
| Technique | Instrument | Application | Key Findings |
|---|---|---|---|
| UPLC-ESI-TOFMS | Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry | Untargeted Metabolomics | Identification of novel vitamin E metabolites, including α-CEHC glucuronide conjugates. nih.govnih.gov |
| HPLC-MS | High-Performance Liquid Chromatography coupled with Mass Spectrometry | Targeted Quantification | Determination of α-CEHC and its conjugates in biological fluids. researchgate.net |
| TQ-MS | Triple-Quadrupole Mass Spectrometry | Targeted Quantification | Highly sensitive and specific quantification of α-CEHC glucuronide using MRM. mdpi.comnih.gov |
This table summarizes common instrumentation and their applications in the analysis of α-CEHC glucuronide.
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry, especially tandem mass spectrometry (MS/MS), is a cornerstone for the structural elucidation of α-CEHC glucuronide. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated, which serves as a fingerprint for the molecule.
In negative ion mode electrospray ionization, α-CEHC glucuronide typically forms a deprotonated molecule [M-H]⁻ with a mass-to-charge ratio (m/z) of 453.0. nih.gov Subsequent collision-induced dissociation (CID) reveals a consistent fragmentation pathway. A primary loss of the glucuronic acid moiety (176 Da) is common for glucuronidated compounds. For α-CEHC glucuronide, fragmentation results in a prominent ion at m/z 276.6, corresponding to the aglycone (the α-CEHC portion) after the loss of the glucuronide group. nih.gov Further fragmentation of the α-CEHC structure can lead to additional ions, such as one at m/z 233.1. nih.gov
Studies have also identified characteristic fragments of the glucuronide conjugate itself, such as ions at m/z 193, 175, and 113, which are indicative of the glucuronic acid structure. nih.gov The analysis of these fragmentation patterns is critical for confirming the identity of α-CEHC glucuronide in complex biological matrices and for distinguishing it from other metabolites. nih.govnih.gov
Table 1: Characteristic Mass Spectrometry Fragments for α-CEHC Glucuronide and Related Conjugates This table summarizes common m/z values observed during the tandem mass spectrometry analysis of α-CEHC glucuronide in negative ion mode.
| Parent Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Description of Fragment Loss | Source |
|---|---|---|---|
| 453.0 | 276.6 | Loss of the glucuronide moiety (C₆H₈O₆) | nih.gov |
| 453.0 | 233.1 | Further fragmentation of the α-CEHC aglycone | nih.gov |
| Not specified | 193, 175, 113 | Characteristic fragments of a glucuronide conjugate | nih.gov |
Identification of Isobaric Forms and Isomers
A significant analytical challenge in the study of α-CEHC glucuronide is the presence of isobaric compounds—molecules that have the same nominal mass but different structures. The most notable isobar is α-tocopheronolactone (α-TL) glucuronide. nih.gov α-TL is an oxidation product of α-CEHC, and its glucuronidated form has the same molecular weight as α-CEHC glucuronide. nih.govrsc.org
Mass spectrometry alone is often insufficient to distinguish between these isobars because they can exhibit very similar fragmentation patterns. nih.gov Therefore, chromatographic separation prior to mass analysis is essential. High-performance liquid chromatography (HPLC) can effectively separate α-CEHC glucuronide from α-TL glucuronide based on their different retention times, allowing for their individual identification and quantification. nih.gov
Furthermore, different isomeric forms of α-CEHC glucuronide itself can exist. Research has identified distinct conjugates such as α-CEHC acyl glucuronide (where glucuronic acid is attached to the carboxyl group of α-CEHC) and α-CEHC ether glucuronide (where attachment is at the phenolic hydroxyl group on the chromanol ring). nih.gov These isomers have the same mass but different chemical properties and potentially different chromatographic behavior. Advanced analytical methods, including high-resolution mass spectrometry and specialized chromatographic techniques, are required to resolve and identify these specific isomeric forms. nih.govacs.org
Table 2: Identified Isobaric and Isomeric Forms Related to α-CEHC Glucuronide This table outlines key isobars and isomers that present analytical challenges in the measurement of α-CEHC glucuronide.
| Compound Type | Name | Relationship to α-CEHC Glucuronide | Analytical Challenge | Source |
|---|---|---|---|---|
| Isobar | α-Tocopheronolactone (α-TL) glucuronide | Same mass, different structure (lactone vs. carboxylic acid) | Similar MS/MS fragmentation patterns; requires chromatographic separation. | nih.gov |
| Isomer | α-CEHC acyl glucuronide | Same mass, different linkage (ester linkage at carboxyl group) | Requires separation and specific fragmentation data to confirm linkage position. | nih.gov |
| Isomer | α-CEHC ether glucuronide | Same mass, different linkage (ether linkage at hydroxyl group) | Requires separation and specific fragmentation data to confirm linkage position. | nih.gov |
Sample Preparation and Deconjugation Strategies
Because α-CEHC glucuronide is highly polar, it is often measured indirectly by first cleaving the glucuronic acid moiety to release the less polar α-CEHC aglycone, a process known as deconjugation. This step is critical for many analytical methods, particularly those using gas chromatography.
Enzymatic Hydrolysis with β-Glucuronidase
Enzymatic hydrolysis is a widely used method for deconjugation, employing the β-glucuronidase enzyme to specifically cleave the β-glucuronidic bond. rsc.orgnih.gov Enzymes from various sources are utilized, with differing specificities and optimal reaction conditions.
Commonly used enzymes include β-glucuronidase from Helix pomatia, which possesses both glucuronidase and sulfatase activity, and β-glucuronidase from Escherichia coli, which is specific for glucuronides. rsc.orgresearchgate.net The choice of enzyme depends on whether simultaneous hydrolysis of sulfate conjugates is desired.
The efficiency of the hydrolysis is dependent on several factors, including pH, temperature, incubation time, and enzyme concentration. sigmaaldrich.comresearchgate.net For instance, one protocol specifies incubation with β-glucuronidase from Helix pomatia for 2 hours at 37°C in an acetate (B1210297) buffer. nih.gov Another uses the enzyme from E. coli for 4 hours at 37°C. nhri.org.tw Optimization of these parameters is crucial for achieving complete hydrolysis and ensuring accurate quantification of the total α-CEHC derived from its glucuronidated form. sigmaaldrich.comnih.gov
Table 3: Examples of Enzymatic Hydrolysis Conditions for α-CEHC Glucuronide This table provides examples of different protocols used for the enzymatic deconjugation of vitamin E metabolites.
| Enzyme Source | Buffer | Incubation Time | Incubation Temperature | Additional Reagents | Source |
|---|---|---|---|---|---|
| Helix pomatia | 0.1 M Acetate Buffer | 2 hours | 37°C | Ascorbic Acid | nih.gov |
| Escherichia coli | 0.1 M Sodium Acetate-Acetate Buffer (pH 4.5) | 4 hours | 37°C | Ascorbic Acid, BHT | nhri.org.tw |
| Helix pomatia | Not specified | Overnight | Not specified | Not specified | nih.gov |
Chemical Hydrolysis Methods (e.g., Acidic Conditions)
Chemical hydrolysis, typically using strong acids, serves as an alternative to enzymatic methods. researchgate.net Acidic hydrolysis has been reported in some cases to be more efficient than enzymatic hydrolysis, particularly when a mixture of glucuronide and sulfate conjugates is present. rsc.orgresearchgate.net
A common procedure involves treating the sample with 6N hydrochloric acid (HCl) at an elevated temperature (e.g., 60°C) for approximately one hour. rsc.orgresearchgate.net A critical consideration during acid hydrolysis is the potential for artifactual degradation of the analyte. Specifically, the acidic conditions can promote the auto-oxidation of the released α-CEHC into its isobar, α-tocopheronolactone (α-TL). rsc.org To mitigate this, a reducing agent, such as ascorbic acid, is typically added to the reaction mixture to protect α-CEHC from oxidation during the procedure. rsc.orgresearchgate.net
Optimization of Extraction and Pre-treatment Procedures
Effective sample preparation is paramount for reliable analysis. Biological matrices like plasma and urine contain numerous interfering substances (e.g., proteins, lipids) that can suppress ionization in the mass spectrometer or interfere with chromatographic separation. rsc.orgnih.gov
For plasma samples, research has shown that direct enzymatic hydrolysis of the whole sample can lead to a significant underestimation of the conjugated metabolites. nih.gov An optimized procedure involves a pre-extraction step, often using a liquid-liquid extraction (LLE) with solvents like a methanol/hexane mixture, to separate the metabolites from interfering plasma proteins and lipids before performing the enzymatic hydrolysis. nih.gov Other LLE protocols utilize solvents like diethyl ether or a hexane/dichloromethane mixture following hydrolysis. researchgate.netnih.gov
Solid-phase extraction (SPE) is another common technique used for cleanup and concentration of α-CEHC from urine and other fluids. researchgate.net Additionally, to prevent the degradation of α-CEHC during sample workup, antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid are often added at the initial stages of preparation. nhri.org.twresearchgate.net
Internal Standard Application in Quantitative Analysis
Quantitative analysis by mass spectrometry relies on the use of an internal standard (IS) to correct for variability during sample preparation, extraction, and analysis. An ideal IS behaves identically to the analyte of interest, thus compensating for any losses or matrix-induced signal suppression.
The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS), which is structurally identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C). mdpi.com For α-CEHC analysis, deuterated α-CEHC (e.g., d₂-α-CEHC or d₃-α-CEHC) is a highly effective IS because it co-elutes with the unlabeled analyte and experiences the same matrix effects, ensuring the most accurate quantification. researchgate.netresearchgate.net
When a specific SIL-IS for α-CEHC glucuronide is unavailable, other compounds may be used. These can include deuterated forms of the parent vitamin E (e.g., α-tocopherol-d₆) or structurally related compounds. researchgate.netnih.gov For instance, androsterone (B159326) glucuronide has been used as an IS for the analysis of glucuronidated metabolites, while the antioxidant Trolox has also been employed. nih.govnih.gov However, these non-isotopic standards may not perfectly mimic the extraction and ionization behavior of α-CEHC glucuronide, potentially leading to less precise quantification compared to a dedicated SIL-IS. nih.gov
Table 4: Internal Standards Used in the Analysis of α-CEHC and its Conjugates This table lists various internal standards employed in analytical methods for quantifying α-CEHC and related vitamin E metabolites.
| Internal Standard | Type | Analytical Method | Source |
|---|---|---|---|
| Deuterated α-CEHC (d₂-α-CEHC, d₃-α-CEHC) | Stable Isotope-Labeled | GC-MS, LC-MS/MS | researchgate.netresearchgate.net |
| Deuterated α-Tocopherol (α-tocopherol-d₆) | Stable Isotope-Labeled | LC-MS/MS | researchgate.netnih.gov |
| Trolox | Structurally Related Analog | LC-MS | nih.gov |
| Androsterone glucuronide | Analogous Conjugate | LC-MS/MS | nih.gov |
| Chlorpropamide | Non-related Compound | UPLC-APCI-MS/MS | researchgate.net |
Method Validation and Reproducibility in Research Settings
The reliable quantification of α-carboxyethylhydroxychroman (α-CEHC) glucuronide in biological matrices is fundamental for its investigation as a biomarker. iarc.fr To ensure that analytical methods are fit for their intended purpose, rigorous validation is essential. adryan.comujpronline.com This process demonstrates the reliability of a method for determining the concentration of an analyte in a specific biological medium, such as plasma, serum, or urine. europa.eu The validation of analytical procedures for α-CEHC glucuronide, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been a focus of multiple research studies to establish robust and reproducible measurements. nih.govresearchgate.net
Method validation encompasses several key performance characteristics, including precision (reproducibility), accuracy, recovery, matrix effects, linearity, and sensitivity (limits of detection and quantification). adryan.comrsc.org In the context of α-CEHC glucuronide analysis, direct measurement of the intact conjugate is often preferred to avoid potential inaccuracies associated with the enzymatic hydrolysis step required to measure the unconjugated form. nih.govresearchgate.net
Research findings have detailed the validation of LC-MS/MS methods for the direct and rapid measurement of conjugated vitamin E metabolites, including α-CEHC glucuronide, in human urine. nih.gov These studies provide specific data on the reproducibility and performance of the assays. For instance, the precision of a method is typically evaluated by repeated measurements on the same day (intra-assay) and on different days (inter-assay), with the variation expressed as a coefficient of variation (CV%). nih.gov
Reproducibility and Precision
The reproducibility of an analytical method is crucial for comparing results within a single study and across different research laboratories. Validation studies report both intra- and inter-assay precision for the quantification of α-CEHC glucuronide and related metabolites.
One study, which developed a novel LC-MS/MS method for direct urinary measurement, assessed reproducibility by adding low, normal, and high concentrations of α-CEHC conjugates to control urine. nih.gov The intra-assay precision was determined from 20 injections in a single run, while inter-assay reproducibility was assessed with single injections on 20 separate occasions over 60 days. nih.gov The results demonstrated excellent precision, indicating the method's reliability. nih.gov
| Parameter | Coefficient of Variation (CV%) Range |
|---|---|
| Intra-assay Precision | 0.60% to 3.73% |
| Inter-assay Precision | 1.18% to 4.32% |
Similarly, a validated method for analyzing vitamin E metabolites in equine plasma and serum also reported strong precision. nih.gov While this study focused on the unconjugated α-CEHC, the validation principles and reported values for a closely related metabolite in a different matrix underscore the achievable reproducibility with LC-MS/MS methods. nih.gov
Method Performance Characteristics
Beyond precision, other validation parameters confirm the suitability of an analytical method for research. These include accuracy, recovery, matrix effects, linearity, and sensitivity.
Accuracy and Recovery : Accuracy refers to how close the measured value is to the true value, while recovery assesses the efficiency of the extraction process. europa.eu In one study, the recovery of added α-CEHC conjugates from urine was found to be between 90% and 100% at three different concentrations. nih.gov Another study evaluating metabolites in equine serum reported inter-day accuracies ranging from 75.3% to 117%. nih.gov
Matrix Effects : The sample matrix (e.g., urine, plasma) can contain endogenous substances that interfere with the ionization of the target analyte, either suppressing or enhancing the signal. mdpi.com Assessing these matrix effects is a critical part of validation, especially for complex biological samples. rsc.org This is often evaluated by comparing the analyte's response in a post-extraction spiked sample to its response in a neat standard solution. mdpi.com
Linearity and Sensitivity : An analytical method must provide a response that is directly proportional to the concentration of the analyte over a given range (linearity). frontiersin.org The sensitivity of a method is defined by its limit of detection (LOD), the lowest analyte concentration that can be reliably distinguished from background noise, and its limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. rsc.org
| Parameter | Finding |
|---|---|
| Recovery | 90% to 100% |
| Functional Limit of Detection (in ethanol) | 0.06 to 1.3 µmol/L |
| Biological Limit of Detection (in urine) | 0.3 to 5.1 µmol/L |
The validation data from these research settings confirm that LC-MS/MS methods can be highly reliable, precise, and sensitive for the quantification of α-CEHC glucuronide, supporting its use in clinical and metabolic research. nih.govresearchgate.net
Physiological and Biological Significance of α Carboxyethylhydroxychroman Glucuronide
Role in Vitamin E Homeostasis and Disposition
α-CEHC glucuronide plays a significant role in the body's management of vitamin E. The formation and subsequent excretion of α-CEHC and its conjugates, such as the glucuronide form, are key steps in the catabolism and elimination of excess α-tocopherol. nih.govcaymanchem.com The liver is the primary site for this metabolic process. nih.gov It discriminates between different forms of vitamin E, with the α-tocopherol transfer protein (α-TTP) preferentially incorporating α-tocopherol into very low-density lipoproteins (VLDL) for distribution throughout the body. nih.govmdpi.com Vitamin E forms not selected by α-TTP are directed towards metabolism and excretion. nih.gov The conversion of α-tocopherol to α-CEHC involves a series of enzymatic reactions, including ω-hydroxylation and β-oxidation of the phytyl side chain. nih.govnih.gov Subsequently, α-CEHC is conjugated with glucuronic acid to form the more water-soluble α-CEHC glucuronide, facilitating its excretion in the urine. iarc.frnih.gov This pathway is essential for preventing the accumulation of potentially toxic levels of vitamin E. Research has shown that after supplementation with α-tocopherol, there is a significant increase in the urinary excretion of α-CEHC, primarily as its glucuronide and sulfate (B86663) conjugates. caymanchem.comnih.gov
α-CEHC Glucuronide as a Metabolic Indicator of α-Tocopherol Status
The levels of α-CEHC glucuronide in urine and blood serve as a valuable biomarker for assessing α-tocopherol status. mdpi.commdpi.com Studies have consistently shown a positive correlation between α-tocopherol intake and the concentration of α-CEHC and its glucuronide conjugate in biological fluids. caymanchem.comnih.govmdpi.com This relationship makes the measurement of α-CEHC glucuronide a reliable method for monitoring vitamin E intake and metabolism.
A key aspect of using α-CEHC as a biomarker is the concept of a threshold for its excretion. In healthy individuals, the excretion of α-CEHC becomes significant only after plasma α-tocopherol concentrations surpass a certain threshold. caymanchem.comresearchgate.net This threshold is believed to represent the point at which the body's tissues are saturated with α-tocopherol. researchgate.net Once this saturation is achieved, excess α-tocopherol is metabolized to α-CEHC and excreted. caymanchem.com Research indicates that this threshold is approximately 30–40 µmol/L of α-tocopherol in plasma. researchgate.net The excretion of α-CEHC, therefore, can be an indicator of adequate or surplus vitamin E levels. caymanchem.comucl.ac.uk
Comparative Analysis with Other Vitamin E Metabolites
The metabolism of vitamin E produces a variety of metabolites, and comparing α-CEHC glucuronide with others, such as γ-CEHC and α-tocopheronolactone, provides a more comprehensive understanding of vitamin E's fate in the body.
γ-CEHC: Similar to α-CEHC, γ-carboxyethylhydroxychroman (γ-CEHC) is the major urinary metabolite of γ-tocopherol. ebi.ac.ukresearchgate.net However, the metabolism of γ-tocopherol to γ-CEHC appears to be more efficient than that of α-tocopherol to α-CEHC. nih.gov This is reflected in the higher baseline plasma concentrations of γ-CEHC compared to α-CEHC in unsupplemented individuals. ebi.ac.ukresearchgate.net While both α-CEHC and γ-CEHC are excreted as glucuronide and sulfate conjugates, the relative rates of their formation and excretion can provide insights into the differential handling of α- and γ-tocopherol by the body. nih.govnih.gov
α-Tocopheronolactone (α-TL): α-Tocopheronolactone is a metabolite formed through the oxidation of the chromanol ring of α-tocopherol. nih.gov Unlike α-CEHC, which results from the shortening of the phytyl side chain, α-TL formation is associated with oxidative stress. nih.govucl.ac.uk Therefore, the ratio of α-TL to α-CEHC has been proposed as a potential biomarker of in vivo oxidative stress. ucl.ac.ukucl.ac.uk Higher levels of α-TL relative to α-CEHC may indicate increased oxidative damage. mdpi.comucl.ac.uk
Table 1: Comparison of Vitamin E Metabolites
| Feature | α-CEHC Glucuronide | γ-CEHC | α-Tocopheronolactone (α-TL) |
| Precursor | α-Tocopherol | γ-Tocopherol | α-Tocopherol |
| Metabolic Pathway | Phytyl side-chain shortening | Phytyl side-chain shortening | Chromanol ring oxidation |
| Primary Indication | α-Tocopherol status | γ-Tocopherol status | Oxidative stress |
| Excretion Form | Primarily as glucuronide and sulfate conjugates | Primarily as glucuronide and sulfate conjugates | Excreted as glucuronide and sulfate conjugates |
Mechanisms of Regulation of α-CEHC Glucuronide Production
The production of α-CEHC glucuronide is tightly regulated by several factors, including specific proteins and nuclear receptors.
The α-tocopherol transfer protein (α-TTP) plays a crucial role in determining the fate of α-tocopherol in the liver. nih.govmdpi.com α-TTP has a high affinity for α-tocopherol and is responsible for its incorporation into VLDL for transport to other tissues. nih.govmdpi.comresearchgate.net In individuals with defective α-TTP, the ability to retain α-tocopherol is impaired, leading to its increased catabolism to α-CEHC, even at low plasma α-tocopherol levels. researchgate.net This demonstrates that α-TTP effectively protects α-tocopherol from degradation, and its absence or malfunction leads to a higher rate of α-CEHC production. mdpi.comresearchgate.net
The pregnane (B1235032) X receptor (PXR) is a nuclear receptor that regulates the expression of genes involved in the metabolism of xenobiotics and endobiotics, including enzymes from the cytochrome P450 (CYP) family. mdpi.comacs.orgresearchgate.net Specifically, CYP3A4, a PXR target gene, is involved in the initial ω-hydroxylation step of α-tocopherol metabolism. mdpi.comnih.gov Activation of PXR by various compounds can induce the expression of CYP3A4, thereby potentially increasing the rate of α-tocopherol degradation to α-CEHC. mdpi.comresearchgate.net However, some studies have shown that certain vitamin E forms and their metabolites, but not α-CEHC itself, can act as PXR agonists. acs.orgresearchgate.net This suggests a complex feedback mechanism where vitamin E and its metabolites may influence their own metabolism through PXR activation, thereby impacting the levels of α-CEHC glucuronide. mdpi.comresearchgate.net
Interplay with Other Xenobiotic-Metabolizing Enzymes
The biotransformation of vitamin E, leading to the formation of α-Carboxyethylhydroxychroman (α-CEHC) and its subsequent glucuronide conjugate, is intrinsically linked to the activity of xenobiotic-metabolizing enzymes. This process occurs in distinct phases, primarily involving Phase I and Phase II enzymes that are central to the metabolism of a wide array of foreign compounds and endogenous molecules. researchgate.netnih.gov
The initial step in the metabolism of excess α-tocopherol is the oxidative degradation of its side chain. This is catalyzed by Phase I enzymes from the cytochrome P450 (CYP) superfamily. researchgate.netnih.gov Specifically, CYP4F2 and CYP3A4 have been identified as key enzymes responsible for initiating this catabolic pathway through ω-hydroxylation. researchgate.netnih.gov Some research also points to the involvement of CYP3A5. nih.gov The expression of these enzymes, particularly CYP3A4, can be influenced by nuclear receptors like the pregnane X receptor (PXR). researchgate.netnih.gov Tocopherols (B72186) themselves have been shown to be partial agonists of PXR, suggesting a potential for self-regulation of their own metabolism. researchgate.netcabidigitallibrary.org This activation of PXR can induce the expression of CYP3A enzymes, which are responsible for the metabolism of numerous drugs and other lipophilic compounds. researchgate.netcabidigitallibrary.org
Following the initial CYP-mediated oxidation and subsequent β-oxidation of the side chain, the water-soluble metabolite α-CEHC is formed. researchgate.netnih.gov To facilitate its excretion from the body, α-CEHC undergoes Phase II conjugation. nih.gov This step involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the α-CEHC molecule, forming α-CEHC glucuronide. nih.gov This glucuronidation reaction significantly increases the water solubility of the metabolite, preparing it for efficient elimination, primarily via urine. researchgate.net
Table 1: Key Xenobiotic-Metabolizing Enzymes in α-CEHC Glucuronide Formation
| Metabolic Phase | Enzyme Family | Specific Enzyme(s) | Role | Reference |
|---|---|---|---|---|
| Phase I | Cytochrome P450 | CYP4F2, CYP3A4, CYP3A5 | Initiates oxidative degradation of the α-tocopherol side chain to form α-CEHC. | researchgate.netnih.govnih.gov |
| Phase II | UDP-glucuronosyltransferase | UGT | Conjugates α-CEHC with glucuronic acid to form α-CEHC glucuronide for excretion. | nih.gov |
| Regulatory | Nuclear Receptor | Pregnane X Receptor (PXR) | Regulates the expression of CYP3A enzymes; activated by tocopherols. | researchgate.netcabidigitallibrary.org |
α-CEHC Glucuronide in Systemic Metabolic Responses
α-CEHC glucuronide has emerged as a significant metabolite in various systemic metabolic responses and is increasingly recognized as a potential biomarker in several pathological and physiological states. As a major water-soluble metabolite of vitamin E, its presence and concentration in biological fluids can reflect the status of vitamin E metabolism, oxidative stress, and inflammatory processes. nih.govmdpi.com
Research has identified α-CEHC glucuronide in the context of several systemic conditions:
Inflammation and Oxidative Stress: The vitamin E pathway, which produces α-CEHC glucuronide, is noted for its anti-inflammatory and antioxidant properties. mdpi.com Consequently, alterations in the level of this metabolite can be indicative of underlying inflammatory or oxidative states. For instance, urinary α-CEHC glucuronide has been proposed as a biomarker for intestinal inflammation. nih.gov Similarly, in oral health, an upregulation of α-CEHC glucuronide may signal a response to oxidative damage in oral tissues. nih.gov
Chronic and Metabolic Diseases: Studies have linked α-CEHC glucuronide to various chronic diseases. In the progression of chronic kidney disease (CKD), it is among the metabolites that change as the glomerular filtration rate declines. nih.gov It has also been investigated as a potential biomarker in the early stages of type 2 diabetes, where changes in its levels may reflect defects in systemic lipid metabolism. plos.org In cases of sepsis and pneumonia, α-CEHC glucuronide is considered a potential biomarker related to systemic processes including inflammation and oxidative stress. google.com Furthermore, it has been identified as a differential metabolite in Henoch-Schonlein purpura nephritis, a condition that impacts systemic metabolism. nih.gov
Nutritional and Supplementation Responses: The concentration of α-CEHC glucuronide in the body is directly influenced by the intake of vitamin E. Long-term supplementation with α-tocopherol leads to a substantial increase in serum concentrations of α-CEHC glucuronide. nih.govnih.gov Comparative studies between species, such as dogs and cats, have shown different circulating concentrations of α-CEHC glucuronide when animals are allowed to choose their own macronutrient intake, highlighting its role in systemic nutritional metabolic responses. biologists.com
Table 2: Systemic Conditions Associated with Altered α-CEHC Glucuronide Levels
| Condition/Response | Observation | Potential Significance | Reference |
|---|---|---|---|
| Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) | Considered as part of the vitamin E pathway with anti-inflammatory features. | Reflects potential disruption in vitamin E metabolism and antioxidant defenses. | mdpi.com |
| Chronic Kidney Disease (CKD) | Levels change with declining glomerular filtration rate. | Biomarker for disease progression. | nih.gov |
| Intestinal Inflammation | Identified as a good biomarker in urine. | Non-invasive marker of gut inflammation. | nih.gov |
| Type 2 Diabetes (Prodrome) | Metabolite levels differ in at-risk groups. | Indicates early defects in systemic lipid metabolism. | plos.org |
| Sepsis and Pneumonia | Listed as a potential biomarker. | Marker for complex processes including inflammation and oxidative stress. | google.com |
| Oral Health (Orthodontic Treatment) | Upregulation may signal response to oxidative damage. | Biomarker for oral tissue stress. | nih.gov |
| Henoch-Schonlein Purpura Nephritis (HSPN) | Identified as a differential metabolite in HSPN patients. | Reflects systemic metabolic alterations in the disease. | nih.gov |
| Vitamin E Supplementation | Serum levels significantly increase with long-term supplementation. | Direct indicator of α-tocopherol intake and metabolism. | nih.govnih.gov |
Advanced Research Perspectives and Future Directions
Investigation of Stereospecificity in Glucuronidation Processes
Glucuronidation, a major pathway for the detoxification and elimination of various compounds, can exhibit stereoselectivity, meaning that different spatial arrangements (enantiomers) of a molecule are processed differently by enzymes. core.ac.uk While research into the stereospecificity of α-CEHC glucuronidation is still developing, the broader field of UGT-catalyzed reactions has shown considerable stereoselectivity. core.ac.uk This suggests that the glucuronidation of α-CEHC, which possesses a chiral center, is likely also a stereoselective process. Future investigations are needed to determine if one enantiomer of α-CEHC is preferentially glucuronidated over the other. Understanding this stereospecificity is crucial as it could impact the metabolic fate and potential biological activity of α-CEHC.
Elucidation of Specific UGT Isoforms Involved in α-CEHC Glucuronidation
The UDP-glucuronosyltransferase (UGT) superfamily of enzymes is responsible for glucuronidation. Identifying the specific UGT isoforms that catalyze the formation of α-CEHC glucuronide is a key area of research. While the specific UGTs for α-CEHC have not been definitively identified, studies on other molecules provide clues. For instance, UGT2B7 is a major isoform in human liver microsomes and is known to glucuronidate a wide range of substrates. core.ac.uknih.gov Human liver expresses several UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B10, UGT2B15, and UGT2B17. frontiersin.org In vitro studies using recombinant human UGTs are a critical tool to screen for the enzymes responsible for α-CEHC glucuronidation. core.ac.uknih.gov While some research suggests that gene expression of UGTs was not significantly increased in mice with high vitamin E intake, this does not rule out their involvement in the metabolic process. nih.gov Further research is necessary to pinpoint the primary UGT isoforms responsible for α-CEHC glucuronidation in humans.
Dynamics of α-CEHC Glucuronide in Different Biological Matrices and Species
α-CEHC and its conjugates are found in various biological fluids and tissues. In human serum, about one-third of the circulating α-CEHC is in the form of a glucuronide conjugate. caymanchem.combertin-bioreagent.com Urinary excretion is a major route for the elimination of α-CEHC, where it is found as both glucuronide and sulfate (B86663) conjugates. nih.govoregonstate.edursc.org Studies have shown that after vitamin E supplementation, the urinary concentrations of α-CEHC glucuronide increase significantly. nih.gov
The distribution and metabolism of α-CEHC can vary between species. In rats, α-CEHC accumulates in the serum, liver, small intestine, and kidney. nih.gov Studies in mice have identified α-CEHC glucuronide in urine. nih.govnih.gov Interestingly, a novel metabolite, γ-CEHC glucoside, was discovered in mouse urine, highlighting species-specific differences in vitamin E metabolism. nih.govsemanticscholar.org Furthermore, novel conjugates such as α-CEHC glycine (B1666218) glucuronide have been identified in both human and mouse urine. rsc.orgnih.govnih.gov These findings underscore the importance of studying the dynamics of α-CEHC glucuronide across different biological matrices and species to gain a comprehensive understanding of its metabolic fate.
| Biological Matrix | Species | Key Findings | Citations |
|---|---|---|---|
| Serum/Plasma | Human | Approximately one-third of α-CEHC is present as a glucuronide conjugate. | caymanchem.combertin-bioreagent.com |
| Urine | Human | Excreted as glucuronide and sulfate conjugates; concentrations increase with vitamin E supplementation. Novel conjugates like α-CEHC glycine glucuronide identified. | nih.govrsc.orgnih.govnih.gov |
| Serum, Liver, Small Intestine, Kidney | Rat | Accumulation of α-CEHC observed in these tissues. | nih.gov |
| Urine | Mouse | α-CEHC glucuronide and novel conjugates like α-CEHC glycine glucuronide identified. | nih.govnih.gov |
Development of Novel Analytical Approaches for Comprehensive Metabolome Profiling
Advances in analytical techniques are crucial for the comprehensive analysis of the vitamin E metabolome. Mass spectrometry-based metabolomics, particularly using ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), has been instrumental in identifying novel α-CEHC conjugates. nih.govnih.gov These methods allow for the simultaneous measurement of multiple metabolites, providing a broader picture of vitamin E metabolism. rsc.org
Tandem MS (MS/MS) is a powerful tool for the structural elucidation of these metabolites. nih.gov However, challenges remain, such as the differentiation of isomers like α-CEHC and α-tocopheronolactone (α-TL) glucuronides by mass spectral analysis alone, which requires chromatographic separation. nih.gov The development of methods that require minimal sample preparation, such as direct analysis of intact conjugates, helps to reduce the risk of artifact formation during the analytical process. nih.gov Future developments will likely focus on improving the sensitivity and specificity of these methods to detect and quantify low-abundance metabolites and to provide a more complete profile of the α-CEHC metabolome.
In vitro and In vivo Animal Model Studies on α-CEHC Glucuronide Formation and Fate
Animal models are indispensable for studying the formation and fate of α-CEHC glucuronide. In vivo studies in rats have demonstrated the tissue distribution of α-CEHC, showing its accumulation in the liver, kidney, and small intestine after oral administration of α-tocopherol. nih.govnih.gov These studies also indicate that mechanisms exist to prevent the excessive accumulation of α-CEHC in extrahepatic tissues. nih.gov
In mice, studies have identified various urinary metabolites, including α-CEHC ether glucuronide and novel conjugates like α-CEHC glycine and taurine (B1682933). nih.gov Gavage studies in mice with α-CEHC have helped to identify its possible conjugates. nih.gov Cell culture models, such as those using HepG2 cells, have been used to study the conversion of tocotrienols to α-carboxymethylbutylhydroxychromans (α-CMBHCs), which are structurally related to CEHCs. nih.gov
These models are also crucial for investigating the factors that influence vitamin E metabolism. For example, the inhibition of cytochrome P450 (CYP) enzymes, which are involved in the initial steps of vitamin E catabolism, has been shown to decrease γ-CEHC concentrations in rats. nih.gov Studies using α-tocopherol transfer protein (α-TTP) knockout mice have provided insights into the role of this protein in discriminating between different forms of vitamin E. rsc.org Future studies using these models will continue to be vital for understanding the intricate pathways of α-CEHC glucuronide formation and its subsequent fate in the body.
| Model | Species | Key Research Focus | Citations |
|---|---|---|---|
| In vivo | Rat | Tissue distribution and accumulation of α-CEHC; regulation of α-CEHC levels. | nih.govnih.gov |
| In vivo | Mouse | Identification of urinary metabolites and novel α-CEHC conjugates. | nih.gov |
| In vitro (HepG2 cells) | Human | Studying the conversion of tocotrienols to related metabolites. | nih.gov |
| In vivo (knockout mice) | Mouse | Investigating the role of specific proteins like α-TTP in vitamin E metabolism. | rsc.org |
Integration of Metabolomics and Proteomics for Deeper Mechanistic Understanding
The integration of metabolomics and proteomics offers a powerful systems biology approach to unravel the mechanisms of α-CEHC metabolism. Metabolomics provides a snapshot of the small molecules present in a biological system, while proteomics identifies and quantifies the proteins. By combining these "omics" technologies, researchers can correlate changes in metabolite levels with alterations in protein expression, providing deeper mechanistic insights. rsc.org
For example, a metabolomics study might reveal an increase in α-CEHC glucuronide levels, while a concurrent proteomics analysis could show an upregulation of specific UGT isoforms. This integrated approach can help to identify the key enzymes and pathways involved in α-CEHC glucuronidation. This strategy has been successfully applied in other areas of toxicology and drug metabolism research. rsc.org Applying this to vitamin E research will be crucial for a comprehensive understanding of the regulation of α-CEHC metabolism and its biological consequences.
Unraveling the Biological Functions of Novel α-CEHC Conjugates
The discovery of novel α-CEHC conjugates, such as α-CEHC glycine, α-CEHC taurine, and α-CEHC glycine glucuronide, opens up new avenues of research into their potential biological functions. rsc.orgnih.govnih.gov While the parent compound, α-CEHC, has been studied for its potential antioxidant and natriuretic properties, the biological activities of its various conjugates are largely unknown. medchemexpress.commdpi.com
Q & A
Q. What analytical methods are recommended for quantifying alpha-CEHC glucuronide in biological samples?
this compound is typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For urine or plasma samples, enzymatic hydrolysis with β-glucuronidase is often employed to cleave the glucuronide moiety, enhancing detection sensitivity for the free metabolite (alpha-CEHC). Method validation should include recovery rates, matrix effects, and calibration curves using isotope-labeled internal standards. For example, hydrolysis conditions (e.g., pH 5.0–6.0, 50 kU/mL β-glucuronidase) must be optimized to avoid incomplete hydrolysis or metabolite degradation .
Q. What is the biological significance of this compound in vitamin E metabolism?
this compound is the primary water-soluble metabolite of α-tocopherol (vitamin E), formed via hepatic glucuronidation. It serves as a biomarker for vitamin E status and oxidative stress modulation. Studies show its plasma levels correlate with dietary vitamin E intake (e.g., RDA compliance) and inversely associate with lipid peroxidation markers like oxidized LDL . Its antioxidant activity is weaker than α-tocopherol but may synergize with other redox regulators in systemic antioxidant defense .
Q. How does this compound differ structurally and functionally from gamma-CEHC glucuronide?
Alpha- and gamma-CEHC glucuronides derive from α- and γ-tocopherol, respectively. Structurally, alpha-CEHC has a saturated chromanol ring with three methyl groups, while gamma-CEHC has one less methyl group. Functionally, gamma-CEHC glucuronide exhibits stronger anti-inflammatory effects, whereas this compound is more closely linked to renal and intestinal biomarker applications .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound’s biomarker utility across diseases?
Contradictions arise from context-dependent roles. For example, this compound is elevated in intestinal inflammation but reduced in chronic kidney disease (CKD). To resolve discrepancies:
- Study Design: Use longitudinal cohorts to track metabolite dynamics over disease progression.
- Confounding Factors: Adjust for renal function (e.g., GFR) in non-renal studies, as glucuronide clearance is kidney-dependent .
- Multi-Omics Integration: Combine metabolomics with gut microbiome data, as glucuronidation is influenced by microbial activity .
Q. What experimental strategies improve the accuracy of this compound as a GFR biomarker?
In CKD research, this compound correlates with measured GFR (mGFR). To enhance accuracy:
- Targeted Metabolomics: Use stable isotope dilution assays to minimize batch variability.
- Covariate Adjustment: Normalize for age, sex, and co-administered drugs (e.g., NSAIDs) that alter glucuronidation rates.
- Validation: Replicate findings in ethnically diverse populations, as glucuronide levels vary with UGT1A polymorphisms .
Q. How can this compound be integrated into cancer metabolomics studies?
In bladder cancer (BCa) and upper tract urothelial carcinoma (UTUC), this compound improves diagnostic AUC when combined with other metabolites (e.g., pseudouridine). Methodological considerations:
- Sample Type: Prioritize urine over plasma due to direct exposure to urothelial tissues.
- Preanalytical Stability: Add antioxidants (e.g., ascorbate) to prevent ex vivo oxidation during storage .
- Mechanistic Follow-Up: Use CRISPR-edited cell lines to study UGT1A7/9 knockdown effects on glucuronide levels and tumor growth .
Q. What statistical approaches are critical for analyzing this compound in nutritional intervention trials?
In micronutrient studies (e.g., vitamin E supplementation):
- Partial Least Squares (PLS) Regression: Models interactions between glucuronide levels, dietary intake, and lipid profiles.
- False Discovery Rate (FDR): Correct for multiple comparisons in untargeted metabolomics.
- Pathway Enrichment: Link this compound to pathways like "glycine/serine metabolism," which is perturbed in metabolic syndromes .
Methodological Challenges and Solutions
Q. How can inter-individual variability in glucuronide conjugation be mitigated in cohort studies?
Variability stems from genetic (UGT isoforms), environmental (diet), and microbiome factors. Strategies include:
- Stratified Sampling: Group participants by UGT1A haplotypes or microbiome enterotypes.
- Pharmacokinetic Modeling: Estimate glucuronide synthesis/clearance rates using Bayesian frameworks .
- Standardized Diets: Control vitamin E intake pre-sampling to reduce dietary confounding .
Q. What emerging technologies enhance spatial resolution in this compound detection?
- Mass Spectrometry Imaging (MSI): Maps glucuronide distribution in tissues (e.g., liver vs. kidney).
- Microsampling Devices: Enable real-time monitoring in biofluids via microneedle patches.
- Single-Cell Metabolomics: Resolves cell-specific glucuronidation activity in heterogenous tissues .
Data Interpretation and Reporting
Q. How should researchers report negative or inconclusive findings involving this compound?
Transparency is critical. For example, if glucuronide levels do not correlate with a hypothesized outcome (e.g., prostate cancer risk):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
